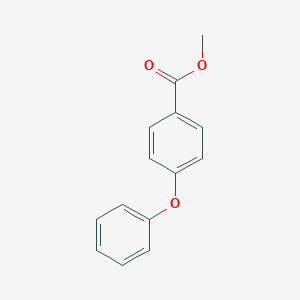

Methyl 4-phenoxybenzoate

Description

Significance of Phenoxybenzoate Esters in Contemporary Chemical Science

Phenoxybenzoate esters, as a class of compounds, hold considerable importance in modern chemical science. Their structural motif, featuring a diaryl ether linkage, is a common feature in numerous biologically active molecules and functional materials. The inherent stability of the ether bond, coupled with the electronic properties imparted by the aromatic rings, makes these esters versatile scaffolds in drug discovery and materials science. solubilityofthings.comnumberanalytics.comreagent.co.uk They are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers, where the precise arrangement of the phenoxy and benzoate (B1203000) moieties can significantly influence the final properties of the target molecule. solubilityofthings.comnumberanalytics.com

The applications of esters are widespread and diverse, ranging from their use as fragrances and flavorings to their role as solvents and plasticizers. reagent.co.ukcognitoedu.org In the context of phenoxybenzoates, their utility extends to serving as precursors for more complex structures. For instance, they can be key intermediates in the synthesis of potential inhibitors for enzymes like InhA reductase, highlighting their relevance in medicinal chemistry. lookchem.com

Methodological Advancements in the Study of Complex Organic Molecules

The study of complex organic molecules has been revolutionized by significant methodological advancements in recent years. rroij.comekb.eg Innovations in catalysis, including the development of novel transition metal and organocatalysts, have enabled more efficient and selective chemical transformations. rroij.comekb.eg Techniques such as retrosynthetic analysis, pioneered by E.J. Corey, provide a logical framework for deconstructing complex target molecules into simpler, readily available starting materials, thereby streamlining the synthetic planning process. ekb.eg

Furthermore, the advent of powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, has been instrumental in the structural elucidation and characterization of intricate organic compounds like Methyl 4-phenoxybenzoate. vulcanchem.com These methods provide detailed information about the connectivity of atoms and the types of functional groups present in a molecule. vulcanchem.com The integration of computational chemistry has also become an indispensable tool for predicting molecular properties and understanding reaction mechanisms at a deeper level. neuroquantology.com

Research Trajectories of this compound and its Analogues

Current research involving this compound and its analogues is multifaceted, exploring their synthesis, reactivity, and potential applications. One significant area of investigation is the development of novel and more efficient synthetic routes to these compounds. For example, researchers have explored one-pot tandem oxidation reactions to prepare substituted diaryl ethers. researchgate.netresearchgate.net

The chemical reactivity of this compound is primarily dictated by its ester and phenoxy functional groups. vulcanchem.com Key reactions include hydrolysis to form 4-phenoxybenzoic acid, reduction of the ester group, and various substitution reactions on the aromatic rings. vulcanchem.com The investigation of these reactions is crucial for developing synthetic pathways to a wide range of derivatives with tailored properties.

Analogues of this compound, such as those with different substitution patterns on the aromatic rings, are also of significant interest. For instance, the synthesis and properties of fluorinated or iodinated derivatives have been studied to explore the impact of these substituents on the molecule's characteristics and reactivity. researchgate.netvulcanchem.comvulcanchem.com These studies contribute to a deeper understanding of structure-activity relationships and expand the synthetic toolbox available to organic chemists.

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12O3 | vulcanchem.com |

| Molecular Weight | 228.24 g/mol | vulcanchem.com |

| Appearance | White to off-white crystalline solid | vulcanchem.com |

| Melting Point | 95-98°C (approximate) | vulcanchem.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol (B129727), ethanol, and acetone | vulcanchem.com |

| CAS Number | 21218-94-0 | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXLYEKPSHVLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345858 | |

| Record name | Methyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21218-94-0 | |

| Record name | Methyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21218-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 4-phenoxybenzoate

The most direct route to this compound is the esterification of 4-phenoxybenzoic acid. This transformation is typically accomplished via the Fischer-Speier esterification method, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol (B129727), acting as the nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. Given the reversible nature of the reaction, specific conditions are employed to drive the equilibrium towards the product side. tcu.eduorganic-chemistry.org This is commonly achieved by using a large excess of methanol, which also serves as the solvent, or by removing water as it is formed. organic-chemistry.orgoperachem.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.commdpi.com Additionally, solid acid catalysts, such as titanium dioxide or zirconium dioxide-based systems, have been developed as heterogeneous and reusable alternatives to homogeneous mineral acids. mdpi.com These solid catalysts offer advantages in terms of simplified product purification and reduced environmental impact. organic-chemistry.orgmdpi.com

| Carboxylic Acid | Alcohol (Solvent) | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Phenoxybenzoic Acid | Methanol (excess) | H₂SO₄ (catalytic) | 65 (Reflux) | 2-5 hours | ~90-95 |

| Benzoic Acid | Methanol (excess) | H₂SO₄ (catalytic) | 65 (Reflux) | ~4 hours | ~70 |

| Substituted Benzoic Acids | Methanol (excess) | Zr/Ti Solid Acid (ZT10) | 150 | 8 hours | >90 |

An alternative synthetic approach involves the formation of the C-O ether bond that constitutes the phenoxybenzene core. This is typically achieved through metal-catalyzed cross-coupling reactions, which build the molecular skeleton first, followed by esterification if necessary, or directly install the methyl ester group.

Palladium-catalyzed carbonylation reactions provide a powerful method for the synthesis of esters directly from aryl halides. nih.gov In this approach, an aryl halide (e.g., 4-phenoxy-iodobenzene or 4-iodophenyl phenyl ether) undergoes oxidative addition to a Palladium(0) complex. This is followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond to form a palladated acyl complex. Subsequent reaction with methanol (methanolysis) releases the methyl ester product and regenerates the active catalyst. researchgate.net

The reaction is typically carried out under a pressurized atmosphere of carbon monoxide. researchgate.net However, due to the hazardous nature of CO gas, various CO surrogates have been developed, such as formic acid or paraformaldehyde, which release CO in situ. rsc.orgresearchgate.net The choice of ligands, solvents, and base is critical for achieving high efficiency and selectivity. researchgate.net This method allows for the direct conversion of a phenoxy-substituted aryl halide into this compound in a single step.

The copper-mediated Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. encyclopedia.pub This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. google.com To synthesize this compound via this route, methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate (B14158574) or methyl 4-chlorobenzoate) is reacted with phenol. mdpi.com

The mechanism typically involves the formation of a copper(I) phenoxide intermediate. This species then reacts with the methyl 4-halobenzoate through an oxidative addition/reductive elimination pathway to form the C-O bond and the final product. encyclopedia.pub Traditional Ullmann conditions required stoichiometric amounts of copper and harsh reaction temperatures (>200 °C). google.com However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) in combination with ligands, which allows the reaction to proceed under much milder conditions. mdpi.com

| Component | Function | Examples |

|---|---|---|

| Aryl Halide | Electrophilic Partner | Methyl 4-bromobenzoate, Methyl 4-chlorobenzoate |

| Nucleophile | Phenolic Partner | Phenol, Potassium Phenoxide |

| Copper Source | Catalyst | Cu(0), CuI, Cu₂O, CuSO₄ |

| Base | Activates Phenol | K₂CO₃, Cs₂CO₃, NaH |

| Ligand | Accelerates Reaction | 1,10-Phenanthroline, Picolinic Acid, Diamines |

| Solvent | Reaction Medium | DMF, N-Methylpyrrolidone, Toluene |

The efficiency of both palladium- and copper-catalyzed cross-coupling reactions is highly dependent on the choice of ligand. Ligands coordinate to the metal center, modifying its electronic properties and steric environment, which in turn influences the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination.

In palladium-catalyzed carbonylations, phosphine (B1218219) ligands are commonly employed. Bulky, electron-rich phosphines, such as tri-tert-butylphosphine (B79228) or biaryl phosphines (e.g., Xantphos), are often effective as they promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step to release the final ester product.

For copper-catalyzed Ullmann C-O coupling, the development of effective ligand systems has been crucial for transforming the reaction from a stoichiometric, high-temperature process into a versatile catalytic method. Bidentate ligands containing nitrogen or oxygen donor atoms, such as 1,10-phenanthroline, 2,2'-bipyridyl, diamines, and amino acids (like L-proline), have proven to be particularly effective. d-nb.info These ligands are believed to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, allowing the reactions to proceed at lower temperatures and with a broader substrate scope.

Continuous flow photochemistry has emerged as a powerful technology for organic synthesis, offering advantages such as enhanced safety, scalability, and reaction efficiency due to superior light penetration and precise control over reaction parameters. nih.govnih.gov The synthesis of aryl esters can be envisioned through photoredox catalysis in a continuous flow setup.

A potential pathway could involve a nickel/photoredox dual catalytic system for the cross-coupling of an aryl halide with a suitable carboxylate precursor. researchgate.netrsc.org For instance, a 4-phenoxy-substituted aryl bromide could be coupled with a methyl ester synthon under visible light irradiation in a flow reactor. researchgate.net In such a system, a photocatalyst absorbs light and engages in an electron transfer process to generate a reactive radical intermediate from one of the coupling partners. This radical then enters a nickel-based catalytic cycle to form the C-C or C-O bond of the final product. The use of continuous flow ensures that the photochemically generated, short-lived reactive intermediates are efficiently consumed, minimizing side reactions and improving product yields. nih.govnih.gov While a specific protocol for this compound has not been extensively detailed, the principles of photoredox coupling of aryl halides in flow reactors provide a clear blueprint for its potential synthesis. rsc.org

Cross-Coupling Strategies for Phenoxybenzene Core Formation

Exploration of Novel Synthetic Pathways for this compound

The development of innovative synthetic routes to this compound is paramount for improving efficiency and sustainability. Modern organic synthesis has seen the emergence of powerful techniques that offer alternatives to traditional methods.

Photoredox-Catalyzed Alkyloxycarbonylation Reactions

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While specific applications for the direct synthesis of this compound via photoredox-catalyzed alkyloxycarbonylation of diaryl ethers are still an area of active research, the principles of this methodology suggest a promising avenue. This approach would typically involve the generation of a key radical intermediate from a suitable phenoxy-substituted precursor through a single-electron transfer (SET) process mediated by a photo-excited catalyst. This radical could then be trapped by carbon monoxide and methanol to furnish the desired ester product. The use of visible light as a traceless reagent and the potential for ambient reaction temperatures are significant advantages of this strategy.

Radical Annulative Addition/Alkoxycarbonylation Cascades

Radical cascade reactions, which involve a sequence of intramolecular and/or intermolecular radical additions, offer a powerful means to construct complex molecules in a single operation. A hypothetical radical annulative addition/alkoxycarbonylation cascade for the synthesis of a precursor to this compound could involve the generation of a radical that undergoes an intramolecular cyclization, followed by an intermolecular alkoxycarbonylation step. Such a process would be highly atom-economical and could allow for the rapid assembly of the core structure. The success of such cascades relies on the careful design of the starting materials and the precise control of the radical propagation steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. beilstein-journals.orgrsc.orgiastate.edunih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. beilstein-journals.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste and improve reaction efficiency. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. beilstein-journals.org

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. beilstein-journals.org

While traditional syntheses may involve harsh conditions and the use of toxic reagents, modern approaches are increasingly incorporating these green principles. For instance, the development of catalytic systems that can operate in benign solvents under mild conditions represents a significant step towards a more sustainable synthesis of this compound.

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones.

Detailed Reaction Mechanisms of Carbonylative Cross-Coupling

Carbonylative cross-coupling reactions, particularly those catalyzed by palladium, are a powerful method for the synthesis of esters. researchgate.net The formation of this compound via a carbonylative Suzuki-Miyaura coupling, for example, would involve a catalytic cycle comprising several key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an aryl halide (e.g., 4-phenoxyphenyl bromide) to form a palladium(II) intermediate.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond to form an acyl-palladium complex.

Transmetalation: A boronic acid or its derivative transfers the second aryl group to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the desired ketone precursor, which can then be converted to the methyl ester.

Radical Intermediates and Propagation in Photoredox Processes

In photoredox-catalyzed reactions, the generation and propagation of radical intermediates are central to the reaction mechanism. researchgate.netresearchgate.net In a hypothetical photoredox synthesis of this compound, the process would be initiated by the absorption of visible light by a photocatalyst, leading to an excited state. This excited photocatalyst can then engage in a single-electron transfer with a substrate to generate a radical ion.

The propagation of the radical chain can occur through various pathways, including:

Radical Addition: The generated radical can add to a suitable acceptor molecule.

Hydrogen Atom Transfer (HAT): A radical can abstract a hydrogen atom from another molecule, generating a new radical.

Radical-Radical Coupling: Two radical species can combine to form a stable product.

The specific nature of the radical intermediates and their subsequent reactions are highly dependent on the reaction conditions, including the choice of photocatalyst, solvent, and any additives. Understanding these pathways is critical for controlling the outcome and efficiency of the synthesis. nih.gov

Understanding Ligand-Metal Interactions in Catalysis

The phenoxy and benzoate (B1203000) moieties of this compound and its derivatives can act as ligands, binding to metal centers to form coordination complexes. These complexes can function as catalysts in various organic reactions. The nature of the interaction between the ligand and the metal is crucial for the catalyst's activity and selectivity.

The oxygen atom of the phenoxy group can coordinate with a metal center. The electronic properties of the aromatic rings influence the electron density on this oxygen atom, which in turn affects the strength of the metal-ligand bond. Substituents on either of the phenyl rings can modulate the ligand's electronic properties, thereby tuning the catalytic activity of the metal complex. For instance, electron-donating groups increase the electron density on the oxygen atom, making it a stronger Lewis base and enhancing its coordination to the metal. Conversely, electron-withdrawing groups decrease the electron density, weakening the coordination.

In some catalytic systems, derivatives of phenoxy compounds are used to create specific ligand environments around a metal center. For example, imino-phenoxide ligands can be synthesized, and their corresponding metal complexes, such as those with Group IV metals (Titanium, Zirconium, Hafnium), have been shown to be active catalysts for polymerization reactions. nih.govresearchgate.net The steric and electronic properties of the phenoxy-imine ligand influence the catalytic activity. Similarly, cobalt oxide nanocomposites have demonstrated catalytic activity in the degradation of organic pollutants. mdpi.com The size and morphology of these metal oxide nanoparticles play a significant role in their catalytic efficiency. mdpi.com

Furthermore, the synergistic effect of different metals in a catalytic system can enhance the reaction rate. For example, the combination of Fe(III) and Mn(VII) has been shown to synergistically catalyze the degradation of methylene (B1212753) blue. mdpi.com The interaction between the different metal centers and the ligands is key to this enhanced catalytic activity.

Derivatization Strategies of this compound

This compound is a valuable starting material for the synthesis of a range of derivatives with potential applications in various fields of chemistry. These strategies involve transformations of the methyl ester group and modifications of the aromatic rings.

Conversion to Hydrazide and Subsequent Cyclocondensation Reactions

A key derivatization of this compound is its conversion to 4-phenoxybenzohydrazide. This reaction is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as methanol or ethanol. nih.gov The hydrazide is a versatile intermediate that can undergo various cyclocondensation reactions to form heterocyclic compounds, most notably 1,3,4-oxadiazoles.

The synthesis of 1,3,4-oxadiazoles from 4-phenoxybenzohydrazide can be accomplished through several methods:

Reaction with Carboxylic Acids: Condensation with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid yields 2,5-disubstituted 1,3,4-oxadiazoles. sphinxsai.com

Reaction with Acid Chlorides: Acylation of the hydrazide with an acid chloride, followed by cyclodehydration, also produces 1,3,4-oxadiazoles. researchgate.net

Oxidative Cyclization of Hydrazones: The hydrazide can be condensed with an aldehyde to form a hydrazone, which is then subjected to oxidative cyclization using reagents like ceric ammonium (B1175870) nitrate (B79036) or iodine to form the oxadiazole ring. asianpubs.orgorganic-chemistry.org

These synthetic routes are highly versatile, allowing for the introduction of a wide variety of substituents onto the oxadiazole ring, depending on the choice of the carboxylic acid, acid chloride, or aldehyde used in the reaction.

| Reactant with 4-phenoxybenzohydrazide | Reagent/Condition | Product Type |

| Carboxylic Acid | POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole |

| Aldehyde | Ceric Ammonium Nitrate | 2-substituted-1,3,4-oxadiazole |

| Acid Chloride | Heat | 2,5-disubstituted-1,3,4-oxadiazole |

Functional Group Transformations on the Benzoate Moiety

The methyl ester group of this compound is amenable to several functional group transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-phenoxybenzoic acid, under either acidic or basic conditions. This carboxylic acid is a valuable synthetic intermediate itself.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-phenoxyphenyl)methanol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: Reaction with amines can convert the methyl ester into the corresponding amides. This reaction may require heating or catalytic activation.

These transformations allow for the introduction of different functionalities, which can be used for further synthetic modifications or to impart specific properties to the molecule.

Halogenation and Alkylation of the Aromatic System

The two aromatic rings of this compound can undergo electrophilic substitution reactions such as halogenation and alkylation. The phenoxy group is an ortho-, para-directing activating group, while the methyl carboxylate group is a meta-directing deactivating group. The regioselectivity of these reactions is therefore influenced by the interplay of these electronic effects.

Halogenation: Halogenation, such as bromination or chlorination, is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). chemguide.co.uklibretexts.org The substitution is expected to occur preferentially on the phenoxy-substituted ring at the positions ortho and para to the ether linkage, due to its activating nature.

Alkylation: Friedel-Crafts alkylation involves the reaction of the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. mt.com Similar to halogenation, the alkyl group is expected to add to the activated ring at the ortho and para positions. However, Friedel-Crafts alkylation is often complicated by polyalkylation and rearrangement of the alkyl group.

| Reaction | Reagents | Expected Position of Substitution |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Ortho and para to the phenoxy group |

| Alkylation | R-Cl/AlCl₃ | Ortho and para to the phenoxy group |

Synthesis of Substituted Arylidenes and Oxadiazoles from this compound Hydrazide

As mentioned previously, 4-phenoxybenzohydrazide, derived from this compound, is a key intermediate for the synthesis of various heterocyclic systems.

Synthesis of Substituted Arylidenes (Hydrazones): 4-Phenoxybenzohydrazide readily condenses with a variety of substituted aromatic aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acid, to form N-arylidene-4-phenoxybenzohydrazides (also known as hydrazones or Schiff bases). nih.govbrieflands.comnih.gov This reaction is a straightforward and high-yielding method for introducing a wide range of substituted aryl groups into the molecular structure.

Synthesis of Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from 4-phenoxybenzohydrazide is a common and important transformation. One efficient method involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed in situ. researchgate.netotterbein.edu Alternatively, the hydrazide can be reacted with various one-carbon donors. For instance, reaction with triethyl orthoformate yields a 2-unsubstituted 1,3,4-oxadiazole (B1194373), while reaction with carbon disulfide in the presence of a base leads to a 2-mercapto-1,3,4-oxadiazole.

The general synthetic pathway often involves the initial formation of a hydrazone by reacting the hydrazide with an aldehyde, followed by an oxidative cyclization step to form the 1,3,4-oxadiazole ring. chemmethod.comresearchgate.net A variety of oxidizing agents can be employed for this purpose. asianpubs.orgorganic-chemistry.org

| Starting Material | Reagent | Product |

| 4-phenoxybenzohydrazide | Substituted Aromatic Aldehyde | N-arylidene-4-phenoxybenzohydrazide |

| N-arylidene-4-phenoxybenzohydrazide | Oxidizing Agent (e.g., I₂) | 2,5-disubstituted-1,3,4-oxadiazole |

| 4-phenoxybenzohydrazide | Carboxylic Acid/POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of Methyl 4-phenoxybenzoate exhibits characteristic absorption bands that confirm the presence of its key structural features: the ester group, the ether linkage, and the aromatic rings.

The molecule's structure contains several distinct bonds that vibrate at predictable frequencies upon absorbing IR radiation. The most prominent of these is the carbonyl (C=O) stretch of the ester functional group, which typically appears as a strong, sharp band. The carbon-oxygen single bonds (C-O) of both the ester and the ether linkages also produce characteristic signals, as do the various vibrations of the aromatic rings.

Detailed analysis of the spectrum reveals specific absorption frequencies corresponding to different vibrational modes. These findings are summarized in the table below.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3100-3000 | Medium to Weak | C-H Stretch | Aromatic (sp² C-H) |

| ~ 2955 | Weak | C-H Stretch | Methyl (sp³ C-H) |

| ~ 1730-1710 | Strong | C=O Stretch | Ester |

| ~ 1600, ~1500 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~ 1250-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~ 1250-1200 | Strong | C-O Stretch | Ester |

| ~ 1100 | Medium | C-O Stretch | Ester |

| ~ 900-675 | Strong | C-H Out-of-plane Bend | Aromatic Ring |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the phase (e.g., KBr pellet, Nujol mull, or thin film).

The strong absorption in the 1730-1710 cm⁻¹ range is a definitive indicator of the ester carbonyl group. doi.org The region between 1250-1200 cm⁻¹ is also significant, showing strong absorptions that arise from both the asymmetric C-O-C stretching of the aryl ether and the C-O stretching of the ester group, which often overlap in this region. doi.org The presence of multiple bands in the 1600-1450 cm⁻¹ region corresponds to the carbon-carbon stretching vibrations within the two aromatic rings. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a detailed single-crystal X-ray diffraction analysis would provide invaluable information about its solid-state structure. This would include:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Molecular Conformation: The precise dihedral angles between the two aromatic rings and the orientation of the methyl ester group relative to the benzoate (B1203000) ring.

Intermolecular Interactions: The identification of any non-covalent interactions, such as π-π stacking or C-H···O hydrogen bonds, that govern the packing of molecules in the crystal lattice.

As of the latest available scientific literature, a complete single-crystal X-ray structure determination for this compound has not been reported in publicly accessible databases. While crystallographic data exists for structurally related compounds, such as metal complexes containing the 4-phenoxybenzoate ligand, the specific data for the parent methyl ester is not available. ntnu.no

Were the data available, it would be presented in a standardized format as shown in the hypothetical table structure below.

Interactive Table: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical formula | C₁₄H₁₂O₃ |

| Formula weight | 228.24 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

The determination of this crystal structure would be a valuable contribution to the chemical sciences, providing a definitive benchmark for the solid-state conformation and packing of this widely used chemical building block.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Methyl 4-phenoxybenzoate Systems

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. wikipedia.org It has become a crucial method for calculating the properties of organic molecules, offering a balance between accuracy and computational cost. sumitomo-chem.co.jpmdpi.com DFT calculations on systems related to this compound have been employed to understand reactivity and molecular properties. scispace.com For instance, DFT has been used to characterize the laccase-mediated oligomerization of similar phenolic compounds, demonstrating its utility in complex reaction systems. scispace.com The selection of an appropriate functional, such as B3LYP or M06-2X, and a suitable basis set is critical for obtaining accurate results that can be reliably compared with experimental data. sumitomo-chem.co.jpmdpi.com

A fundamental step in computational analysis is geometry optimization, which seeks the lowest energy conformation of a molecule. cp2k.org For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.gov The optimized geometry provides a realistic model for further analysis. cp2k.org

Following optimization, electronic structure analysis provides insight into the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (Egap) is a critical descriptor of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. ijcce.ac.ir Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical parameters obtained from a DFT geometry optimization. Actual values would require a specific calculation for this compound.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Length (Å) | The distance between the nuclei of two bonded atoms. | Provides insight into bond order and strength. |

| Bond Angle (°) | The angle formed between three connected atoms. | Determines the local shape and steric environment. |

| Dihedral Angle (°) | The angle between two intersecting planes. | Defines the overall 3D conformation of the molecule. |

Table 2: Key Electronic Structure Descriptors (Illustrative) This table shows common electronic descriptors calculated using DFT. Actual values would require a specific calculation.

| Descriptor | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. nih.gov |

DFT calculations are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nrel.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT for calculating the magnetic shielding tensors of nuclei, from which chemical shifts (δ) can be derived. nih.govscielo.org.mx These theoretical predictions are invaluable for assigning signals in experimental spectra and for structural elucidation of complex molecules. nrel.govrsc.org

The accuracy of the prediction depends heavily on the chosen functional, basis set, and whether solvent effects are included in the model. scielo.org.mxresearchgate.net Often, a linear correlation is established between the experimental chemical shifts and the calculated isotropic shielding values to correct for systematic errors, enhancing the predictive power of the method. epstem.net

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Representative Benzoate (B1203000) Derivative (Illustrative) This table demonstrates the typical correlation achieved between experimental and DFT-calculated NMR data.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| C1 (ester C=O) | 166.5 | 167.0 | -0.5 |

| C2 (ester-linked ring C) | 129.8 | 130.2 | -0.4 |

| C3 (ether-linked ring C) | 157.3 | 157.9 | -0.6 |

| C4 (methoxy C) | 55.4 | 55.9 | -0.5 |

A significant application of DFT is the elucidation of chemical reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). solubilityofthings.com A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. solubilityofthings.comethz.ch

The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor that governs the reaction rate. solubilityofthings.com DFT calculations allow for the precise determination of the geometries and energies of these transient species, which are often impossible to observe experimentally. sumitomo-chem.co.jp For instance, in the laccase-mediated oligomerization of phenolic compounds similar to the building blocks of this compound, DFT has been used to investigate the reactivity and propose mechanistic pathways. scispace.com Such studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step. mdpi.commdpi.com

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com It is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.com Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov Studies on various benzoic acid and pyrimidine (B1678525) derivatives have demonstrated the power of this approach in identifying potential enzyme inhibitors. nih.govnih.gov For example, docking studies on 3-acetamido-4-methyl benzoic acid derivatives helped to understand their binding mode within the active site of the PTP1B enzyme. nih.gov

Table 4: Representative Molecular Docking Results for a Benzoic Acid Derivative (Illustrative) This table shows typical output from a molecular docking study, highlighting binding energy and key interactions.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzoic Acid Derivative 10e | PTP1B | -8.3 | Arg221, Asp181, Ser216 |

| Benzoic Acid Derivative 10c | PTP1B | -8.2 | Tyr46, Arg47, Gln262 |

Topological and Quantum Chemical Descriptors for Structural Analysis

Quantum chemical calculations provide a wealth of descriptors that can be used to analyze molecular structure and predict properties in what is known as Quantitative Structure-Property Relationship (QSPR) studies. unimore.it These descriptors can be categorized into constitutional, topological, geometric, and quantum chemical types. unimore.it

Quantum chemical descriptors are derived directly from the electronic structure of the molecule and provide deep physical insight. unimore.it Besides the HOMO-LUMO energies already mentioned, other important descriptors include:

Topological Analysis of Electron Density: Methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyze the electron density to reveal regions of charge localization, which correspond to chemical bonds and lone pairs. researchgate.net

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges that are useful for understanding electrostatic interactions. epstem.net

These descriptors are fundamental for building predictive models for various physicochemical properties and biological activities. unimore.it

Simulation of Reaction Dynamics and Energetics

While DFT calculations of stationary points (reactants, products, transition states) provide crucial energetic information, simulating reaction dynamics offers a time-dependent view of a chemical process. cecam.orgcmws-hamburg.de Molecular dynamics (MD) simulations can model the motions of atoms over time, providing a microscopic picture of how a reaction unfolds. usc.edu

For studying chemical reactions, direct dynamics methods are particularly powerful. In this approach, the potential energy and forces needed to propagate the atomic motions are calculated "on-the-fly" using a quantum mechanical method like DFT. nih.gov This avoids the need to pre-calculate a full potential energy surface. Such simulations can be used to calculate reaction cross-sections, study the influence of collision energy on reactivity, and explore the branching ratios between different reaction pathways. nih.gov For example, electronic structure and molecular dynamics calculations have been performed on reaction systems like O(³P) + sarin (B92409) to determine transition state geometries, reaction enthalpies, and reaction cross-sections over a range of collision energies. nih.gov These simulations provide a detailed understanding of the reaction energetics and dynamics that is difficult to obtain by other means. nih.govpsi.ch

Catalytic Applications of Methyl 4 Phenoxybenzoate and Its Congeners

Role of Methyl 4-phenoxybenzoate as a Substrate in Catalytic Transformations

This compound and its isomers serve as important substrates in various catalytic reactions, leading to the formation of more complex molecules. A notable application is in catalytic hydrogenation. For instance, methyl m-phenoxybenzoate is used as a starting material to produce m-phenoxybenzaldehyde, a compound of industrial interest. In this process, the ester is catalytically hydrogenated, demonstrating the role of the phenoxybenzoate structure as a stable platform for selective functional group transformation. google.com

Furthermore, phenoxybenzoates are utilized in sophisticated cross-coupling reactions. In the realm of decarbonylative coupling, 4-phenoxybenzoate can be reacted with other molecules, such as 2-trifluoromethyl nicotinate (B505614), using a palladium acetate (B1210297) catalyst to form new aryl-aryl bonds. acs.orgnih.gov These reactions showcase the ability to use the ester group as a leaving group under specific catalytic conditions, enabling the fusion of the phenoxy-bearing aryl ring to other molecular fragments. nih.gov The compound is also a known precursor for creating potential InhA reductase inhibitors, highlighting its utility in pharmaceutical research. lookchem.com Its derivatives can be further functionalized; for example, methyl 3-iodo-4-phenoxybenzoate is available as a reactant for subsequent catalytic processes. fluorochem.co.uk

The reactivity of the ester group in phenoxybenzoates is central to these transformations. Nickel and palladium catalysts have been developed that facilitate the oxidative addition of the C(acyl)–O bond. acs.orgnih.gov This initial activation step is crucial for subsequent reactions, including decarbonylative C-H arylation, etherification, and reductive cross-coupling, thereby expanding the synthetic utility of this compound beyond a simple ester. acs.orgnih.gov

Design and Application of Catalysts for Phenoxybenzoate Synthesis

The core structure of this compound is the diaryl ether linkage (C-O-C). The synthesis of this moiety is a significant area of research, with catalyst design focused on efficiently forming this carbon-heteroatom bond.

Single-atom catalysts (SACs) represent a frontier in catalysis, offering maximum atom utilization and unique reactivity. nih.gov For the synthesis of diaryl ethers like this compound, SACs have shown significant promise. acs.org Specifically, heterogeneous copper SACs have been successfully applied to C–O bond formation through Ullmann condensation. acs.org In a model reaction between phenol (B47542) and iodoanisole, a Cu-NC SAC demonstrated high catalytic activity, achieving an 88% isolated yield. This performance was superior to that of catalysts containing both Cu single sites and nanoparticles, which only yielded 70%, indicating that the atomically dispersed copper sites are more active for this transformation. acs.org The design of SACs involves anchoring isolated metal atoms onto a support material, such as nitrogen-doped carbon, which stabilizes the atoms and prevents aggregation. mdpi.com This approach not only enhances catalytic activity but also aligns with the goals of sustainable chemistry. acs.org

Heterogeneous catalysis is vital for industrial chemical production due to the ease of catalyst separation and recycling. frontiersin.orgcademix.org The synthesis of phenoxybenzoates heavily relies on forming a carbon-oxygen bond between an aryl halide and a phenol derivative, a classic example of carbon-heteroatom bond formation. nih.gov

The Ullmann ether synthesis is a common method, traditionally using copper-based catalysts at high temperatures. vulcanchem.com Modern heterogeneous catalysts for this reaction aim to improve efficiency and reduce harsh reaction conditions. This includes the use of supported metal nanoparticles and the aforementioned single-atom catalysts. acs.orgwikipedia.org Another key pathway is the Williamson ether synthesis, which involves reacting the salt of methyl 4-hydroxybenzoate (B8730719) with a phenyl halide. vulcanchem.com The process of heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, the surface reaction itself, and subsequent desorption of the product. cademix.orgwikipedia.org For phenoxybenzoate synthesis, the catalyst must effectively facilitate the coupling of the two aryl groups via an ether linkage.

| Synthesis Method | Catalyst Type | Reactants | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| Ullmann Ether Synthesis | Copper Catalyst | 4-Bromobenzoic acid methyl ester, Phenol | Base, High Temperature | 60-70% |

| Williamson Ether Synthesis | Base (e.g., K₂CO₃) | 4-Hydroxybenzoic acid methyl ester, Phenyl halide | DMF, 80-100°C | 65-75% |

| SNAr Reaction | Base | 4-Fluorobenzoic acid methyl ester, Phenol | DMSO, Elevated Temperature | 70-80% |

| Ullmann Condensation (SAC) | Heterogeneous Cu SACs | Phenol, Iodoanisole | Microwave, 170°C, 1h | 88% |

This table is generated based on data from sources acs.orgvulcanchem.com.

While the defining bond in this compound is a C-O bond, organometallic catalysts are central to the cross-coupling reactions that form it. chemscene.com Organometallic chemistry provides powerful tools for forming both carbon-carbon and carbon-heteroatom bonds. nih.govnumberanalytics.com Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. preprints.org

In the context of phenoxybenzoate synthesis, these catalysts facilitate the coupling of an aryl halide with a phenol. The catalytic cycle typically involves key organometallic steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond.

Ligand Exchange: The phenoxide coordinates to the metal center.

Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the active metal catalyst. nih.gov

The choice of ligands, such as phosphines (e.g., dcype), on the metal center is crucial for modulating the catalyst's reactivity and stability during the cycle. acs.orgnih.gov Heterobimetallic complexes, which contain two different metals, are also being explored to enhance catalytic activity by stabilizing transition states and accelerating the reductive elimination step. wur.nl

Catalyst Efficiency and Selectivity in Reactions Involving this compound

Catalyst efficiency (activity) and selectivity are critical parameters for evaluating the viability of a catalytic process. harvard.edufrontiersin.org In reactions involving phenoxybenzoates, these factors determine the yield of the desired product versus unwanted byproducts.

A clear example is the catalytic hydrogenation of methyl m-phenoxybenzoate to m-phenoxybenzaldehyde. A patent for this process reports a single-pass conversion rate of over 20% and, crucially, a selectivity for the desired aldehyde product of over 98%. google.com This high selectivity is vital as it minimizes the formation of over-reduced products and simplifies purification.

In decarbonylative cross-coupling reactions, selectivity is also key. When 4-phenoxybenzoate was reacted with 2-trifluoromethyl nicotinate using a palladium catalyst, the desired cross-coupled product was obtained in 73% yield. acs.orgnih.gov The formation of homocoupling byproducts was considerably lower, demonstrating the catalyst's preference for the cross-coupling pathway. acs.orgnih.gov

The structural nature of the catalyst plays a significant role. As seen with single-atom catalysts, the dispersion of the metal has a direct impact on efficiency. Atomically dispersed Cu SACs gave an 88% yield in a C-O formation reaction, whereas a catalyst with Cu nanoparticles was less efficient, yielding only 70%. acs.org This highlights how precise catalyst design can dramatically improve reaction outcomes.

| Reaction Type | Substrate | Catalyst | Conversion/Yield | Selectivity | Product |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Methyl m-phenoxybenzoate | Cr/Zr-based | >20% | >98% | m-Phenoxybenzaldehyde |

| Reductive Cross-Coupling | 4-Phenoxybenzoate | Pd(OAc)₂/dcypt | 73% | High (vs. homocoupling) | Aryl Pyridine |

This table is generated based on data from sources google.comacs.orgnih.gov.

Mechanistic Aspects of Catalysis in Phenoxybenzoate Chemistry

Understanding the reaction mechanism is fundamental to optimizing existing catalysts and designing new ones. rsc.orgnih.gov For reactions involving phenoxybenzoates, mechanistic studies have elucidated the key steps in the catalytic cycles.

In the nickel- or palladium-catalyzed decarbonylative transformations of aromatic esters like phenoxybenzoates, a plausible mechanism has been proposed:

Oxidative Addition: The C(acyl)–O bond of the ester undergoes oxidative addition to the low-valent metal center (Ni⁰ or Pd⁰). acs.orgnih.gov

Decarbonylation: A carbonyl group (CO) migrates from the aryl group to the metal center. acs.orgnih.gov

Reductive Elimination: The aryl group and another coupled partner are eliminated from the metal, forming the new product. This step is often considered rate-determining. acs.orgnih.gov

CO Extrusion: The catalyst is regenerated by releasing the CO molecule. nih.gov

For heterogeneous catalysis, such as the synthesis of diaryl ethers on solid supports, the mechanism involves a sequence of adsorption, surface reaction, and desorption. cademix.orgwikipedia.org In some cases, like CO oxidation on certain SACs, a Mars-van Krevelen mechanism may be operative, where the catalyst support actively participates by donating and accepting oxygen atoms. chinesechemsoc.org

The combination of experimental techniques, such as kinetic studies, and computational chemistry, like Density Functional Theory (DFT) calculations, has been powerful in exploring these reaction mechanisms in detail. rsc.orgmdpi.com These studies help to map the energy profiles of the reaction, identify transition states, and understand how the electronic and structural properties of the catalyst influence its activity and selectivity. mdpi.comnih.gov

Environmental and Degradation Studies

Photodegradation Pathways of Methyl 4-phenoxybenzoate and Related Esters

This compound can be formed as an environmental transformation product of certain synthetic pyrethroid insecticides, such as fenvalerate (B1672596). researchgate.netresearchgate.net When these parent compounds are exposed to ultraviolet (UV) radiation, they undergo photochemical reactions that can lead to the formation of various photoproducts, including this compound. researchgate.netresearchgate.net The environmental fate of this compound is subsequently influenced by its own susceptibility to photodegradation. Studies on related aromatic esters, such as phthalates, show that degradation can be initiated by the direct cleavage of chemical bonds by short-wave UV light. frontiersin.org The degradation process often involves the generation of highly reactive intermediate species. frontiersin.org

The photodegradation of complex molecules that contain the this compound moiety, such as the insecticide fenvalerate, results in a variety of smaller compounds. researchgate.net Through processes initiated by UV radiation, this compound itself has been identified as a photoproduct. researchgate.netresearchgate.net

Further degradation of this compound and related phenoxybenzoate compounds can proceed through several pathways. Microbial degradation studies of the related compound 3-phenoxybenzoate show it can be transformed into phenol (B47542) and protocatechuate (3,4-dihydroxybenzoate). frontiersin.orgnih.gov It is plausible that similar intermediates, such as phenol and derivatives of hydroxybenzoic acid, could result from the photodegradation of this compound. The process likely involves the formation of unstable radical intermediates. researchgate.net For instance, studies on other aromatic esters have identified hydroxylated and ring-opened byproducts as key intermediates in their degradation pathways. frontiersin.org

Table 1: Potential Photodegradation Products and Intermediates of this compound and Related Compounds

| Precursor Compound | Identified/Potential Product | Type of Study |

|---|---|---|

| Fenvalerate | This compound | Photodegradation researchgate.netresearchgate.net |

| 3-Phenoxybenzoate | Phenol | Microbial Degradation nih.govasm.org |

| 3-Phenoxybenzoate | Protocatechuate | Microbial Degradation nih.gov |

| Dimethyl Phthalate (DMP) | Methyl-o-hydroxybenzoate | Photodegradation frontiersin.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The formation of this compound from larger precursor molecules like fenvalerate involves the photolytic cleavage of ester or ether linkages. researchgate.netresearchgate.net In the case of fenvalerate, studies have identified five primary sites of bond cleavage under UV irradiation, including the carbonyl-oxygen and carboxyl-tertiary carbon bonds, which lead to the formation of various photoproducts. researchgate.net

For this compound itself, the primary sites for photolytic cleavage would be the ester group (-COO-) and the ether linkage (-O-).

Ester Group Cleavage: The bond between the carbonyl carbon and the methoxy (B1213986) group (O-CH₃) or the bond between the carbonyl carbon and the phenoxy-substituted benzene (B151609) ring can be cleaved.

Ether Linkage Cleavage: The bond connecting the phenoxy group to the benzoate (B1203000) ring is another potential site of photolytic attack. This would lead to the formation of phenol and a benzoic acid derivative. nih.govasm.org

The mechanism often involves the absorption of UV photons, leading the molecule to an excited state. This can result in homolytic cleavage, where a bond breaks and each fragment retains one of the originally bonded electrons, forming radical intermediates. researchgate.net These highly reactive radicals can then participate in a cascade of secondary reactions, including abstraction of hydrogen atoms or reactions with oxygen, to form stable end-products. researchgate.net

Advanced Analytical Techniques for Degradation Product Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of degradation products of environmental contaminants like this compound. researchgate.netrestek.com This method is particularly suitable for analyzing the volatile and semi-volatile organic compounds that are often formed during photodegradation. gcms.cz

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized compounds through a long, thin capillary column. rjstonline.com The column's inner surface is coated with a stationary phase, which interacts differently with various compounds, causing them to travel through the column at different speeds and thus separating them. restek.com As each separated compound exits the column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. rjstonline.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts like a chemical fingerprint. researchgate.net By comparing these spectra to libraries of known compounds, such as the National Institute of Standards and Technology (NIST) mass spectral database, researchers can identify the degradation products. researchgate.netresearchgate.net

GC-MS has been successfully employed to monitor the photolysis of fenvalerate and identify its photoproducts, including this compound. researchgate.net The technique's high resolution and sensitivity allow for the detection of trace levels of intermediates and byproducts in complex environmental samples. frontiersin.orgrestek.com

Table 2: Example of GC-MS Operating Conditions for Analysis of Related Benzoate Esters

| Parameter | Setting |

|---|---|

| GC System | Agilent Model 5975 series or similar mdpi.com |

| Column | DB-5 MS (5%-phenyl)-methylpolysiloxane or similar mdpi.com |

| Column Dimensions | 30 m length x 0.25-0.32 mm internal diameter x 0.25 µm film thickness rjstonline.commdpi.com |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min rjstonline.commdpi.com |

| Injector Temperature | 250 °C mdpi.com |

| Oven Program | Initial temp 50-90°C, ramped to 280-320°C rjstonline.commdpi.com |

| MS Detector | Electron Impact (EI) ionization at 70 eV rjstonline.com |

| Mass Range | 35-550 amu rjstonline.commdpi.com |

| Ion Source Temperature | 200-230 °C rjstonline.commdpi.com |

| Transfer Line Temp | 280-300 °C rjstonline.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Theoretical Modeling of Environmental Fate and Transformation

Theoretical modeling, particularly using computational chemistry methods like Density Functional Theory (DFT), provides significant insights into the environmental fate and transformation of organic compounds. researchgate.net These models can predict reaction pathways, activation energies, and reaction rates for degradation processes that are difficult to study experimentally.

For a compound like this compound, theoretical studies can model its reaction with atmospheric oxidants, such as the hydroxyl (•OH) or chlorine (Cl•) radical. researchgate.net A study on the related compound methyl salicylate (B1505791) demonstrated that DFT calculations can be used to investigate the reaction mechanism of degradation initiated by Cl• radicals. researchgate.net Such models can identify the most likely sites of attack on the molecule, for example, whether the radical will abstract a hydrogen atom from the methyl group or add to the aromatic ring.

Key outputs from these theoretical models include:

Reaction Energetics: Calculation of the activation energy barriers for different potential reaction pathways helps determine the most favorable degradation route. researchgate.net

Rate Constants: Theoretical calculations can predict the rate constants of reactions at different temperatures, which is crucial for estimating the compound's atmospheric lifetime. researchgate.net

Thermodynamic Properties: Models can determine whether a reaction is exothermic (releases heat) and exergonic (spontaneous), indicating its likelihood of occurring in the environment. researchgate.net

Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the reactive sites within the molecule. researchgate.net

Advanced Research Areas and Future Directions

Development of Methyl 4-phenoxybenzoate as a Key Intermediate in Chemical Synthesis

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a methyl ester and a phenoxy group, allows for a range of chemical transformations.

One of the most notable applications of this compound is as a key intermediate in the production of fenofibrate (B1672516), a widely used lipid-lowering drug. google.com The synthesis of fenofibrate from this compound involves several steps, including the hydrolysis of the methyl ester to form 4-phenoxybenzoic acid. google.com This acid is then subjected to further reactions to introduce the isopropyl-2-methylpropanoic acid side chain, ultimately yielding fenofibrate. google.comgoogle.com Industrial-scale synthesis of fenofibrate often starts with 4-chloro-4'-hydroxybenzophenone, which is used to create fenofibric acid, the precursor that is then esterified. google.comgoogle.com

Beyond fenofibrate, the phenoxybenzoate scaffold is a common feature in various biologically active compounds. For instance, 4-phenoxybenzoyl chloride, a derivative of 4-phenoxybenzoic acid, is a key intermediate in the synthesis of certain herbicides and pharmaceuticals. lookchem.com The reactivity of the acyl chloride group allows for its incorporation into larger molecular frameworks. lookchem.com Additionally, derivatives like [cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate are used as insecticides. evitachem.com

The versatility of this compound as an intermediate is further highlighted by its use in the synthesis of various heterocyclic compounds. For example, it can be a starting material for creating thiazole, oxazole, and imidazole (B134444) derivatives, some of which have shown potential as anti-tubercular and antibacterial agents. nih.gov

Investigation of this compound Derivatives in Kinase Inhibition Research

Derivatives of this compound are actively being investigated for their potential as kinase inhibitors, a critical area of research in cancer therapy and other diseases. googleapis.commolaid.com Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. nih.gov

The general strategy involves modifying the basic phenoxybenzoate structure to create compounds that can bind to the active site or allosteric sites of specific kinases, thereby inhibiting their activity. googleapis.comnih.gov For example, sulfonated analogs of related compounds like methyl 4-fluoro-3-phenoxybenzoate have been explored as kinase inhibitors. vulcanchem.com

Research has shown that incorporating different functional groups onto the phenoxybenzoate backbone can lead to potent and selective kinase inhibitors. For instance, the development of 4-methyl quinazoline (B50416) derivatives, which can be conceptually linked to the broader class of substituted benzoates, has led to dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both important targets in cancer treatment. nih.gov Similarly, the synthesis of 4-methylbenzamide (B193301) derivatives containing purine (B94841) rings has yielded compounds with inhibitory activity against Bcr-Abl1 kinase, a key target in chronic myeloid leukemia. mdpi.com

The exploration of different structural motifs attached to the phenoxybenzoate core continues to be a promising avenue for the discovery of novel kinase inhibitors with improved efficacy and selectivity. nih.govnih.gov

Exploration of Antimycobacterial Activity of this compound Analogues

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.gov Analogues of this compound have emerged as a promising class of compounds in the search for novel antimycobacterial drugs. nih.govlookchem.com

The core diaryl ether structure of this compound is considered important for its potential antimycobacterial activity. nih.gov Researchers have synthesized and evaluated a variety of derivatives to understand the structure-activity relationships and identify compounds with potent inhibitory effects against M. tuberculosis.

One area of focus has been the synthesis of diaryl ether triclosan (B1682465) analogues. nih.gov In these studies, modifications to the phenoxybenzoate structure, such as the introduction of oxadiazole or hydrazide moieties, have led to compounds with significant in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov For instance, certain hydrazide and oxadiazole derivatives of diphenyl ether have shown minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range. nih.gov

Furthermore, the investigation of 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole derivatives, which can be synthesized from precursors related to phenoxybenzoic acid, has also yielded compounds with good anti-tubercular activities. nih.gov These findings suggest that the phenoxybenzoate scaffold is a valuable template for the design and development of new antimycobacterial agents. nih.govnih.gov

Solid-State Chemistry and Crystal Engineering of Phenoxybenzoate Compounds

The study of the solid-state properties of phenoxybenzoate compounds, including this compound, is crucial for understanding their physical characteristics and for optimizing their use in various applications, particularly in pharmaceuticals. core.ac.uksterlingpharmasolutions.com Solid-state chemistry focuses on the synthesis, structure, and properties of solid materials. wikipedia.orgnih.gov

Crystal engineering, a subfield of solid-state chemistry, involves the rational design of crystalline materials with desired properties. core.ac.ukul.ie This is particularly relevant for active pharmaceutical ingredients (APIs), as their crystalline form can significantly impact properties like solubility, stability, and bioavailability. sterlingpharmasolutions.commdpi.com

For phenoxybenzoate compounds, crystal engineering can be used to:

Identify and characterize different polymorphs: Polymorphs are different crystalline forms of the same compound that can have different physical properties. core.ac.uk

Develop co-crystals: Co-crystals are multicomponent crystals where an API is combined with a benign co-former molecule in the same crystal lattice. This can be a strategy to improve the physicochemical properties of the API. ul.iemdpi.com

Control particle size and morphology: These factors can influence the dissolution rate and manufacturing processes of a drug. sterlingpharmasolutions.com

While specific crystal engineering studies on this compound itself are not extensively detailed in the provided results, the principles of solid-state chemistry and crystal engineering are broadly applicable to this class of compounds. core.ac.ukul.ieuantwerpen.be The knowledge gained from these studies can be used to develop more effective and stable formulations of drugs and other materials derived from phenoxybenzoates.

Integration of Flow Chemistry and Continuous Processing in Phenoxybenzoate Production

The industrial production of chemicals, including intermediates like this compound and its derivatives, is increasingly moving towards continuous manufacturing processes, often utilizing flow chemistry. pharmoutsourcing.comnih.gov This approach offers several advantages over traditional batch processing, including improved safety, better quality control, and increased efficiency. ltf-gmbh.comvapourtec.com

Flow chemistry involves performing chemical reactions in a continuous stream, typically within a microreactor or a tube reactor. ltf-gmbh.commdpi.com This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com For the production of phenoxybenzoates, flow chemistry can offer the following benefits:

Enhanced Safety: Many chemical reactions are exothermic, and in large-scale batch reactors, heat dissipation can be a challenge. Flow reactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat transfer and reducing the risk of thermal runaways. pharmoutsourcing.commdpi.com

Improved Yield and Purity: The precise control over reaction conditions in flow chemistry can lead to higher yields and fewer byproducts, resulting in a purer final product. ltf-gmbh.com

Scalability: Scaling up a reaction from the laboratory to industrial production is often more straightforward with flow chemistry. Instead of designing larger and more complex reactors, production can be increased by running multiple flow reactors in parallel or by operating the reactor for longer periods. vapourtec.com

Integration of Multiple Steps: Flow chemistry allows for the "telescoping" of multiple reaction steps, where the output of one reactor is directly fed into the next without the need for isolating and purifying intermediates. vapourtec.commit.edu

While specific examples of the large-scale production of this compound using flow chemistry are not detailed in the provided search results, the principles of continuous processing are highly relevant to its synthesis and the synthesis of its derivatives. vulcanchem.comgoogle.comacs.org The use of continuous stirred-tank reactors (CSTRs) and plug-flow reactors (PFRs) can be applied to various steps in the synthesis of phenoxybenzoate-containing molecules, leading to more efficient and sustainable manufacturing processes. pharmoutsourcing.comacs.org

Q & A

Q. What are the standard methodologies for synthesizing Methyl 4-phenoxybenzoate, and how can reaction efficiency be optimized?

While specific protocols are not explicitly detailed in the provided evidence, esterification of 4-phenoxybenzoic acid with methanol using acid catalysts (e.g., H2SO4) under reflux is a common approach. Water removal via Dean-Stark apparatus shifts equilibrium toward product formation. Structural analogs (e.g., methyl 4-methoxybenzoate) suggest similar kinetics, with yields dependent on catalyst selection, stoichiometry, and reaction time . Industrial-scale production may employ continuous reactors for improved efficiency .

Q. How should researchers characterize the structural purity of this compound?

Use spectroscopic techniques:

- NMR (1H/13C) to confirm ester linkages and aromatic substitution patterns.

- HPLC with certified reference materials (e.g., methyl paraben analogs) for purity validation .

- Mass spectrometry to verify molecular weight and detect impurities. Cross-referencing with databases (e.g., PubChem) ensures structural fidelity .

Q. What are the key physicochemical properties (e.g., solubility) critical for experimental design?

Solubility data for structurally related esters (e.g., norethindrone 4-phenoxybenzoate) indicate low aqueous solubility (<1 × 10<sup>−4</sup> mol/L), necessitating organic solvents (e.g., DMSO, ethanol) for in vitro assays . A sample solubility table for analogs:

| Compound | Solubility (mol/L) | Temperature (°C) | Reference |

|---|---|---|---|

| Norethindrone 4-phenoxybenzoate | 7.76 × 10<sup>−9</sup> | 25 |

Pre-experiment solubility profiling is recommended to avoid precipitation in biological assays.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be systematically analyzed?

Q. What strategies are recommended for safety assessment when toxicological data are limited?

Apply read-across methodologies using structurally similar esters (e.g., methyl paraben) with shared functional groups, metabolic pathways, and degradation products. Prioritize analogs with established toxicity profiles (e.g., EFSA-evaluated parabens) to infer hazard potential .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Employ design of experiments (DoE) to test variables (catalyst concentration, temperature, solvent ratio). For example:

- Central Composite Design evaluates nonlinear interactions.

- Response Surface Methodology identifies optimal conditions for yield and purity. Monitor reactions via TLC/HPLC and characterize byproducts using LC-MS .

Q. What analytical validation protocols ensure reliability in quantifying this compound in complex matrices?

Q. How can structure-activity relationships (SAR) guide drug development for this compound derivatives?

Modify substituents on the phenoxy or benzoate moieties to alter bioactivity. For example:

- Electron-withdrawing groups (e.g., nitro) may enhance enzyme inhibition.

- Methoxy extensions can improve lipid solubility for membrane penetration. Computational docking (e.g., AutoDock) predicts binding affinities to target receptors .

Q. What degradation pathways should be considered during stability studies?

Investigate hydrolytic degradation under varying pH and temperature. For instance:

- Acidic conditions : Ester cleavage to 4-phenoxybenzoic acid.

- Alkaline conditions : Saponification yielding phenolic salts. Use accelerated stability testing (40°C/75% RH) over 6 months to model shelf life .

Q. How do researchers address discrepancies in metabolic fate across in vitro and in vivo models?

Combine in vitro microsomal assays (e.g., liver S9 fractions) with in vivo pharmacokinetic studies to identify species-specific metabolism. Use isotopic labeling (e.g., <sup>13</sup>C) to track metabolite formation and validate via MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.